N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide
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Overview
Description
N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide is a chemical compound that belongs to the class of oxazole derivatives Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide typically involves the reaction of 3-methyl-1,2-oxazole with a suitable alkyne derivative. One common method involves the use of sulfuric acid and nitric acid as reagents under controlled temperature conditions . Another approach involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the formation of dihydrofolic acid, thereby inhibiting protein synthesis and bacterial growth . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares a similar oxazole ring structure and has been studied for its energetic properties.
1,2,4-Oxadiazoles: These compounds are known for their broad spectrum of biological and pharmaceutical applications.
Uniqueness
N-[3-(3-Methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-5-11(14)12-7-4-6-10-8-15-13-9(10)2/h8H,4,6-7H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPFNHYNJBXZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCC1=CON=C1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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